1-methyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a pyrrolidine ring, a pyrazinone ring, and a trifluoromethyl group attached to a pyridine ring . The trifluoromethyl group is a common feature in many pharmaceuticals and drugs, and it’s often used to adjust the steric and electronic properties of a lead compound .
Molecular Structure Analysis
The compound’s structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrazinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. The trifluoromethyl group attached to the pyridine ring significantly increases the compound’s electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. The trifluoromethyl group is known to have a significant electronegativity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methyl-3-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-22-8-6-20-14(15(22)24)23-7-5-11(9-23)10-25-13-4-2-3-12(21-13)16(17,18)19/h2-4,6,8,11H,5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNIDZUMAJGMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.